5-Chloro-1-methyl-1H-indole-3-carboxylic acid chemical properties
5-Chloro-1-methyl-1H-indole-3-carboxylic acid chemical properties
This guide outlines the chemical properties, synthesis, and therapeutic utility of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid , a critical scaffold in modern drug discovery.
[1][2]
Executive Summary
5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 172596-62-2 ) is a functionalized indole derivative widely utilized as a pharmacophore in medicinal chemistry.[1][2] Distinguished by the chlorine substituent at the C5 position and a methyl group at the N1 position, this compound exhibits enhanced lipophilicity and metabolic stability compared to its N-unsubstituted counterparts. It serves as a pivotal intermediate in the synthesis of CBP/p300 degraders (oncology), Nav1.7 inhibitors (pain management), and antiviral agents .
Physicochemical Profile
The introduction of the N-methyl group removes the hydrogen bond donor capability of the indole nitrogen, significantly altering the solubility profile and crystal packing compared to the parent 5-chloroindole-3-carboxylic acid.
| Property | Specification | Notes |
| IUPAC Name | 5-Chloro-1-methyl-1H-indole-3-carboxylic acid | |
| CAS Number | 172596-62-2 | Distinct from methyl ester (172595-67-4) |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| Physical State | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, Methanol, DCM | Low water solubility; soluble in basic aq. media |
| pKa (Calc.) | ~4.2 (Carboxylic acid) | Acidic proton allows salt formation |
| LogP (Calc.) | ~2.8 - 3.1 | N-methylation increases lipophilicity (~ +0.5 logP units vs NH) |
| H-Bond Donors | 1 (COOH) | N1 is blocked |
| H-Bond Acceptors | 2 (C=O, OH) |
Synthetic Methodologies
Two primary routes are employed for the synthesis of this scaffold. Method A is the standard industrial route offering scalability, while Method B represents a modern transition-metal-catalyzed approach.
Method A: Vilsmeier-Haack Formylation & Oxidation (Standard)
This route is preferred for kilogram-scale production due to the low cost of reagents.
-
N-Methylation: 5-Chloroindole is methylated using MeI or DMS under basic conditions (NaH/DMF or KOH/DMSO).
-
Formylation: The N-methylated indole undergoes electrophilic aromatic substitution at C3 using POCl₃/DMF (Vilsmeier reagent) to yield the aldehyde.
-
Oxidation: The aldehyde is oxidized to the carboxylic acid using Sodium Chlorite (Pinnick oxidation) or KMnO₄.
Method B: Palladium-Catalyzed Carbonylation (Modern)
Direct carbonylation of 5-chloro-1-methylindole avoids the aldehyde intermediate but requires high-pressure CO or CO surrogates.
-
Reagents: Pd(OAc)₂, Xantphos, CO (gas) or Phenyl formate, Base.
-
Conditions: 80-100°C, pressurized vessel.
Experimental Protocol: Vilsmeier-Haack Route (Method A)
Self-Validating Protocol: The appearance of a solid precipitate in Step 2 indicates successful formylation. In Step 3, pH adjustment is critical for product isolation.
Step 1: Synthesis of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde
-
Charge a reaction vessel with 5-chloro-1-methylindole (1.0 eq) and anhydrous DMF (5-10 vol).
-
Cool to 0°C. Dropwise add POCl₃ (1.2 eq) maintaining internal temp < 10°C.
-
Warm to RT and stir for 1 h, then heat to 60°C for 2 h.
-
Quench: Pour reaction mixture into ice-water containing NaOAc (buffered quench).
-
Isolation: Filter the precipitated pale yellow solid (Aldehyde intermediate).
Step 2: Pinnick Oxidation to Carboxylic Acid
-
Dissolve the aldehyde (1.0 eq) in t-BuOH/H₂O (3:1) and 2-methyl-2-butene (scavenger, 5.0 eq).
-
Add NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water dropwise.
-
Stir at RT for 4-12 h. Monitor by TLC/HPLC (Aldehyde disappearance).
-
Workup: Acidify to pH 2 with 1N HCl. The product precipitates.[1]
-
Filter, wash with water, and dry under vacuum.
Figure 1: Step-wise synthesis via the Vilsmeier-Haack/Oxidation pathway.
Chemical Reactivity & Functionalization[4][5][6]
The chemical behavior of 5-chloro-1-methyl-1H-indole-3-carboxylic acid is dominated by the electron-rich indole core and the electron-withdrawing carboxylic acid.
Amide Coupling (Drug Synthesis)
The carboxylic acid is readily converted to amides, the most common linkage in medicinal chemistry.
-
Activation: Requires coupling agents (HATU, EDC/HOBt) or conversion to acid chloride (SOCl₂).
-
Reactivity: High yields with primary and secondary amines.
-
Note: The N-methyl group prevents N1-acylation side reactions, simplifying purification compared to NH-indoles.
Decarboxylation
Indole-3-carboxylic acids are susceptible to thermal decarboxylation, especially under acidic conditions.
-
Stability Warning: Avoid prolonged heating >150°C without activation.
-
Mechanism: Protonation at C3 followed by loss of CO₂.
C2-Lithiation (Regioselective Functionalization)
The N-methyl group directs lithiation to the C2 position.
-
Protocol: Treatment with n-BuLi or LDA at -78°C generates the C2-lithio species.
-
Utility: Allows introduction of electrophiles (halogens, alkyls, aryls) at the 2-position, creating highly substituted scaffolds.
Figure 2: Reaction network showing primary functionalization pathways and stability risks.
Therapeutic Applications
CBP/p300 Degraders (Oncology)
Recent patent literature highlights this scaffold as a key ligase-binding or linker attachment point in PROTACs targeting CBP/p300 bromodomains. The 5-chloro substituent occupies a hydrophobic pocket, enhancing potency, while the carboxylic acid serves as the vector for linker attachment.
Nav1.7 Inhibitors (Pain)
Indole-3-carboxylic acid amides are established pharmacophores for voltage-gated sodium channel blockers. The 5-chloro group modulates the electronic properties of the indole ring, optimizing pi-pi stacking interactions within the channel pore.
Safety & Handling (SDS Summary)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent moisture absorption.
References
- Preparation of Indole-3-carboxylic Acids.Journal of Organic Chemistry.
-
Synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid. World Intellectual Property Organization, Patent WO2024130095A1. Link (Describes use as intermediate for CBP/p300 degraders).
-
Chemical Properties of Indole Derivatives. PubChem Compound Summary, CID 17840246 (Related 5-chloro-NH analog). Link
-
Palladium-Catalyzed Carbonylation of Indoles. Amazon S3 / Research Data. Link (Describes Pd-catalyzed synthesis of 1-methyl-indole-3-carboxylic acids).
-
EvitaChem Product Data. EvitaChem. CAS Verification for 172596-62-2.[1] Link
